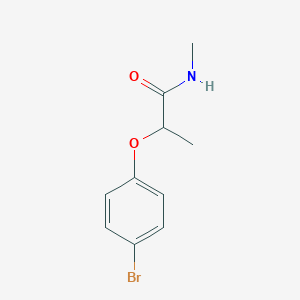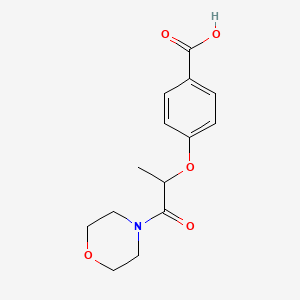![molecular formula C12H18N4O2 B7495748 N-[(1-ethylpyrrolidin-2-yl)methyl]-3-nitropyridin-2-amine](/img/structure/B7495748.png)
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-nitropyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-nitropyridin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "EPND" and is a member of the pyridine family. In
科学的研究の応用
EPND has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry. EPND has been shown to have potent antitumor activity and can be used as a lead compound for the development of new anticancer drugs. It also has potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of EPND is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have an effect on the central nervous system, which may be related to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
EPND has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have an effect on the central nervous system, including improving cognitive function and reducing inflammation.
実験室実験の利点と制限
One of the major advantages of EPND is its potent antitumor activity, which makes it a promising lead compound for the development of new anticancer drugs. It also has potential applications in the treatment of neurological disorders. However, one of the limitations of EPND is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the laboratory.
将来の方向性
There are several future directions for the study of EPND. One of the most promising areas of research is the development of new anticancer drugs based on EPND. Researchers can also explore the potential use of EPND in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies can be carried out to better understand the mechanism of action of EPND and to optimize its use in the laboratory.
合成法
EPND can be synthesized through a multistep reaction process. The first step involves the formation of 3-nitropyridin-2-amine by reacting 3-nitropyridine with ammonia. The resulting product is then reacted with 1-ethyl-2-bromopyrrolidine to form the final product, EPND. This synthesis method has been optimized and can be carried out on a large scale, making it a viable option for industrial production.
特性
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-2-15-8-4-5-10(15)9-14-12-11(16(17)18)6-3-7-13-12/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHJHOOTFXYXFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC2=C(C=CC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylpropanamide](/img/structure/B7495692.png)

![2-[2,3-dihydro-1H-inden-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7495719.png)




![3-Hydroxy-2-[[2-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7495745.png)

![4-methyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7495753.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-3-yl)methanone](/img/structure/B7495772.png)